molecular formula C13H18O2S B11998255 2-(Hexylsulfanyl)benzoic acid CAS No. 15823-57-1

2-(Hexylsulfanyl)benzoic acid

Cat. No.: B11998255
CAS No.: 15823-57-1
M. Wt: 238.35 g/mol
InChI Key: WWGRREFETLEGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hexylsulfanyl)benzoic acid is an organic compound with the molecular formula C13H18O2S It is a derivative of benzoic acid where a hexylsulfanyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylsulfanyl)benzoic acid typically involves the introduction of a hexylsulfanyl group to a benzoic acid derivative. One common method is the reaction of 2-bromobenzoic acid with hexanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 2-(Hexylsulfinyl)benzoic acid, 2-(Hexylsulfonyl)benzoic acid.

    Reduction: 2-(Hexylsulfanyl)benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The hexylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylsulfanyl)benzoic acid
  • 2-(Methylsulfanyl)benzoic acid
  • 2-(Ethylsulfanyl)benzoic acid

Uniqueness

2-(Hexylsulfanyl)benzoic acid is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

15823-57-1

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

2-hexylsulfanylbenzoic acid

InChI

InChI=1S/C13H18O2S/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15)

InChI Key

WWGRREFETLEGBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=CC=CC=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.